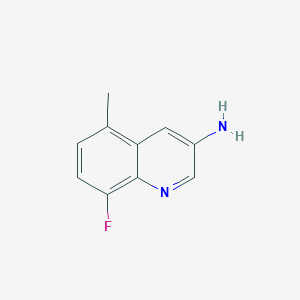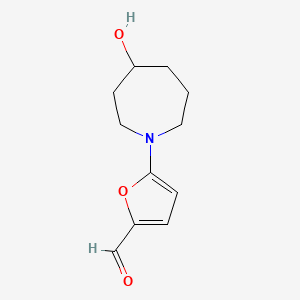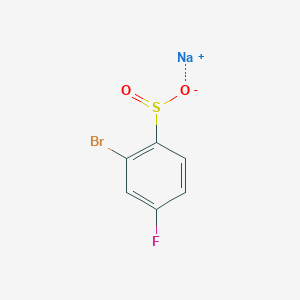
1-Chloroethane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethane-1-sulfinyl chloride is an organic compound with the molecular formula C₂H₄Cl₂OS. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity and is often utilized in the preparation of other chemical compounds.
Preparation Methods
1-Chloroethane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfinyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Chloroethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form ethanesulfinyl compounds.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloroethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloroethane-1-sulfinyl chloride involves its reactivity with various nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the electron-withdrawing nature of the sulfinyl group, which makes the chlorine atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-Chloroethane-1-sulfinyl chloride can be compared with other similar compounds such as 1-chloroethane-1-sulfonyl chloride and ethanesulfinyl chloride. While all these compounds contain the sulfinyl or sulfonyl group, this compound is unique due to its specific reactivity and the types of reactions it undergoes. The presence of the chlorine atom in the compound also distinguishes it from other sulfinyl compounds, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C2H4Cl2OS |
|---|---|
Molecular Weight |
147.02 g/mol |
IUPAC Name |
1-chloroethanesulfinyl chloride |
InChI |
InChI=1S/C2H4Cl2OS/c1-2(3)6(4)5/h2H,1H3 |
InChI Key |
QTHCWFBWPNLYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




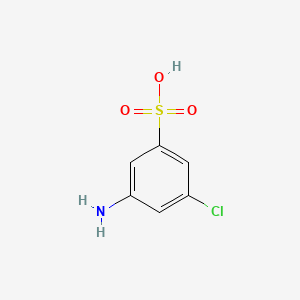

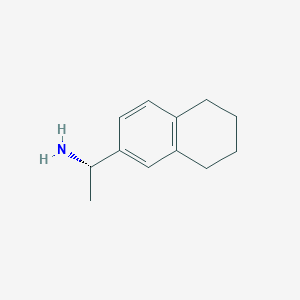
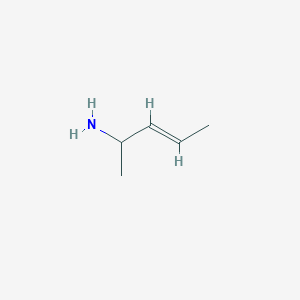
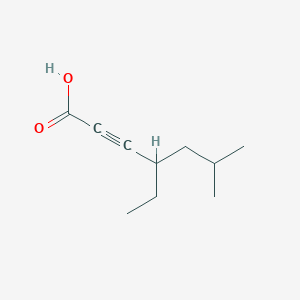
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)

![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)

